molecular formula C18H22N8O B12267258 4-[2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

4-[2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B12267258
M. Wt: 366.4 g/mol
InChI Key: UPPCOWNPFTUAMP-UHFFFAOYSA-N
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Description

4-[2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound known for its potential applications in medicinal chemistry, particularly as a kinase inhibitor. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-[2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases, which are enzymes that play crucial roles in cell signaling pathways. By binding to the active site of these kinases, the compound prevents their activity, thereby modulating various cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine apart is its specific structural features that confer high selectivity and potency as a kinase inhibitor. Its unique combination of the pyrrolo[2,3-d]pyrimidine core with piperazine and morpholine moieties enhances its binding affinity and specificity for target kinases .

Properties

Molecular Formula

C18H22N8O

Molecular Weight

366.4 g/mol

IUPAC Name

4-[2-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C18H22N8O/c1-3-19-16-14(1)17(22-13-21-16)25-5-7-26(8-6-25)18-20-4-2-15(23-18)24-9-11-27-12-10-24/h1-4,13H,5-12H2,(H,19,21,22)

InChI Key

UPPCOWNPFTUAMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=CN3)C4=NC=CC(=N4)N5CCOCC5

Origin of Product

United States

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